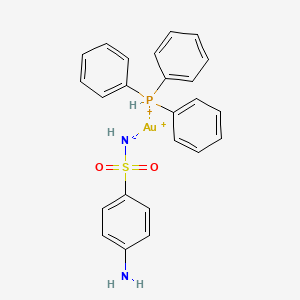
((4-Aminophenyl)sulfonamido)(triphenyl-5-phosphanyl)gold
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
((4-Aminophenyl)sulfonamido)(triphenyl-5-phosphanyl)gold: is a complex organometallic compound that features a gold atom coordinated to a triphenylphosphine ligand and a sulfonamide group
Preparation Methods
The synthesis of ((4-Aminophenyl)sulfonamido)(triphenyl-5-phosphanyl)gold typically involves the reaction of triphenylphosphine gold chloride with 4-aminobenzenesulfonamide. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the gold complex. The general reaction conditions include:
Solvent: Commonly used solvents include dichloromethane or tetrahydrofuran.
Temperature: The reaction is typically conducted at room temperature or slightly elevated temperatures.
Purification: The product is purified using techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
((4-Aminophenyl)sulfonamido)(triphenyl-5-phosphanyl)gold undergoes various types of chemical reactions, including:
Oxidation: The gold center can be oxidized under specific conditions, leading to the formation of gold(III) complexes.
Reduction: The compound can be reduced to form gold(I) complexes with different ligands.
Substitution: The triphenylphosphine ligand can be substituted with other phosphine ligands or nitrogen-based ligands.
Common Reagents and Conditions: Reagents such as hydrogen peroxide for oxidation, sodium borohydride for reduction, and various phosphine ligands for substitution reactions are commonly used.
Major Products: The major products formed from these reactions include gold(III) complexes, reduced gold(I) complexes, and substituted gold complexes.
Scientific Research Applications
((4-Aminophenyl)sulfonamido)(triphenyl-5-phosphanyl)gold has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including cross-coupling reactions and hydroamination.
Biology: The compound has been studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer.
Industry: While its industrial applications are limited, it is used in research settings to develop new catalytic processes and materials.
Mechanism of Action
The mechanism by which ((4-Aminophenyl)sulfonamido)(triphenyl-5-phosphanyl)gold exerts its effects involves the interaction of the gold center with various molecular targets. In catalysis, the gold atom acts as an active site for facilitating chemical reactions. In biological systems, the compound can interact with cellular components, leading to the inhibition of specific enzymes or the induction of apoptosis in cancer cells. The molecular pathways involved include the disruption of cellular redox balance and the inhibition of DNA replication.
Comparison with Similar Compounds
((4-Aminophenyl)sulfonamido)(triphenyl-5-phosphanyl)gold can be compared with other gold-based compounds, such as:
Auranofin: A gold(I) compound used in the treatment of rheumatoid arthritis.
Gold(III) chloride: A simple gold(III) salt used in various chemical reactions.
Gold nanoparticles: Widely studied for their applications in drug delivery and diagnostics.
The uniqueness of this compound lies in its combination of a sulfonamide group and a triphenylphosphine ligand, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C24H23AuN2O2PS+ |
|---|---|
Molecular Weight |
631.5 g/mol |
IUPAC Name |
(4-aminophenyl)sulfonylazanide;gold(1+);triphenylphosphanium |
InChI |
InChI=1S/C18H15P.C6H7N2O2S.Au/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;7-5-1-3-6(4-2-5)11(8,9)10;/h1-15H;1-4H,7H2,(H-,8,9,10);/q;-1;+1/p+1 |
InChI Key |
UYICKURLMNCUOQ-UHFFFAOYSA-O |
Canonical SMILES |
C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.C1=CC(=CC=C1N)S(=O)(=O)[NH-].[Au+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















